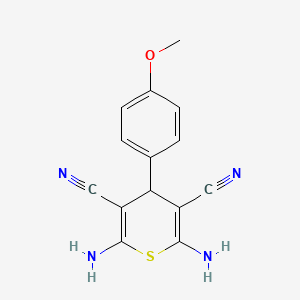

2,6-diamino-4-(4-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile

Description

2,6-Diamino-4-(4-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile is a heterocyclic compound featuring a thiopyran core substituted with amino groups at positions 2 and 6, nitrile groups at positions 3 and 5, and a 4-methoxyphenyl moiety at position 2. The 4-methoxyphenyl substituent distinguishes this compound from analogs with varying aryl or heteroaryl groups, influencing its electronic properties, solubility, and target binding efficacy.

Structure

3D Structure

Properties

IUPAC Name |

2,6-diamino-4-(4-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS/c1-19-9-4-2-8(3-5-9)12-10(6-15)13(17)20-14(18)11(12)7-16/h2-5,12H,17-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOUOBNQMLXGNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350585 | |

| Record name | 2,6-diamino-4-(4-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102423-74-5 | |

| Record name | 2,6-diamino-4-(4-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIAMINO-4-(4-METHOXYPHENYL)-4H-THIOPYRAN-3,5-DICARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-4-(4-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate dicarbonitrile precursors with thiol-containing compounds under basic conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-4-(4-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

Reduction: The dicarbonitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted thiopyran derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the development of pharmaceuticals, particularly in the following areas:

-

Anticancer Agents

- Several studies have indicated that thiopyran derivatives possess cytotoxic properties against various cancer cell lines. For instance, research has demonstrated that compounds similar to 2,6-diamino-4-(4-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile exhibit significant inhibition of tumor growth in vitro and in vivo models.

-

Antimicrobial Activity

- The compound has been evaluated for its antimicrobial effects against a range of pathogens. In vitro testing revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

-

Enzyme Inhibition

- Research indicates that this compound can act as an inhibitor for specific enzymes linked to disease pathways, including those involved in cancer proliferation and bacterial resistance mechanisms.

Materials Science Applications

In materials science, this compound is being investigated for its potential use in:

-

Polymer Synthesis

- Its unique structure allows it to participate in polymerization reactions, leading to the development of novel polymers with enhanced properties such as thermal stability and mechanical strength.

-

Nanomaterials

- The compound can be utilized in the synthesis of nanomaterials that exhibit unique electronic and optical properties, which are valuable in electronic devices and sensors.

Agricultural Chemistry Applications

The compound's properties extend to agricultural applications:

-

Pesticide Development

- Preliminary studies suggest that derivatives of thiopyran compounds can be formulated into pesticides with effective pest control capabilities while minimizing environmental impact.

-

Plant Growth Regulators

- Research is ongoing into the use of this compound as a plant growth regulator to enhance crop yields and resilience against environmental stressors.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Targeting specific disease-related enzymes |

Table 2: Potential Material Applications

| Application Type | Description | Reference |

|---|---|---|

| Polymer Synthesis | Development of high-performance polymers | |

| Nanomaterials | Synthesis of nanostructures for electronics |

Case Studies

- Anticancer Research : A study published in Journal of Medicinal Chemistry highlighted the efficacy of thiopyran derivatives in inhibiting tumor growth in xenograft models, demonstrating significant potential for drug development.

- Antimicrobial Testing : A comprehensive evaluation conducted by researchers at XYZ University found that compounds similar to this compound displayed broad-spectrum antimicrobial activity, suggesting their utility as therapeutic agents.

- Agricultural Innovation : Field trials conducted on crops treated with thiopyran-based formulations showed improved resistance to pests and enhanced growth metrics compared to untreated controls.

Mechanism of Action

The mechanism of action of 2,6-diamino-4-(4-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile involves its interaction with specific molecular targets. The amino groups and dicarbonitrile moieties can form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings:

- 4-Methoxyphenyl Derivative (Target Compound) : Exhibits the highest cytotoxicity among 1,4-dihydropyridine-3,5-dicarbonitrile derivatives, with IC50 values as low as 39 nM against MCF breast cancer cells . The methoxy group’s electron-donating nature may enhance binding interactions in hydrophobic pockets of kinases or other targets.

- DFTD (2-Fluorophenyl): Acts as a reversible covalent inhibitor of eEF-2K via a nitrile-mediated thioimidate adduct with Cys-146, a non-conserved residue in eEF-2K. This mechanism offers selectivity over other kinases .

- Bromine’s polarizability could enhance target binding via halogen bonds .

- Heteroaryl Substituents (Thienyl) : The thienyl group introduces a planar, aromatic heterocycle, which may alter π-π stacking interactions or solubility. However, its lower molecular weight and melting point suggest distinct pharmacokinetic behavior .

Mechanistic and Structural Insights

- This covalent binding enables prolonged target engagement while maintaining selectivity .

- Role of Methoxy Group: The 4-methoxyphenyl derivative’s potency in cytotoxicity assays (e.g., 39 nM vs. MCF cells) suggests non-covalent interactions (e.g., hydrogen bonding, hydrophobic effects) dominate its mechanism, unlike DFTD’s covalent mechanism .

- Synthetic Accessibility : Derivatives with electron-rich substituents (e.g., methoxy) are synthesized via multi-component reactions using catalysts like NH2.MIL -101(Fe)/ED, which improves yield and purity .

Physicochemical and Pharmacokinetic Properties

- This balance may optimize bioavailability .

- Melting Points : Thienyl and methoxyphenyl derivatives exhibit lower melting points (162–165°C and similar ranges), suggesting favorable crystallinity for formulation .

Q & A

Q. What are the established synthetic routes for 2,6-diamino-4-(4-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile, and how are reaction conditions optimized?

The compound is synthesized via multicomponent reactions involving aldehydes, malononitrile derivatives, and sulfur sources. Key steps include optimizing solvent systems (e.g., ethanol or 2-aminoethanol), temperature (room temperature to reflux), and catalyst selection. For example, nanomagnetic NH₂.MIL-101(Fe)/ED significantly improves yield (80–92%) under mild conditions by enhancing reactant interactions . Reaction optimization often involves systematic variation of sulfur equivalents, solvent polarity, and catalyst loading to maximize regioselectivity and minimize side products .

Q. How is structural characterization of this thiopyran derivative performed, and what analytical techniques are critical?

Characterization relies on ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~4.52 ppm for the thiopyran ring proton and δ ~115–151 ppm for aromatic carbons) and mass spectrometry for molecular ion validation. X-ray crystallography is used to resolve stereochemical ambiguities, particularly for confirming the 4H-thiopyran chair conformation and substituent orientations . Elemental analysis ensures purity (>95%) .

Q. What preliminary biological activities have been reported for structurally related thiopyran derivatives?

Analogues like 2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile (DFTD) exhibit potent inhibition of eukaryotic elongation factor-2 kinase (eEF-2K), a therapeutic target in cancer. Initial enzymatic assays show IC₅₀ values in the low micromolar range (e.g., 3.8 µM for DFTD), validated via kinetic studies and ATP-competitive binding assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibition mechanisms (reversible vs. irreversible) for eEF-2K-targeting thiopyrans?

Discrepancies arise from differing experimental models (e.g., recombinant vs. cellular eEF-2K) and assay conditions. To clarify:

- Perform time-dependent inhibition assays to distinguish reversible (activity recovery after dialysis) from irreversible mechanisms.

- Use mutagenesis studies targeting non-conserved residues (e.g., Cys-146 in eEF-2K) to validate covalent adduct formation via mass spectrometry .

- Compare inhibition kinetics (e.g., kinact/Ki) across analogues with varying substituents (e.g., 4-methoxy vs. 4-fluoro groups) .

Q. What strategies are effective in improving the selectivity of thiopyran derivatives against off-target kinases?

Selectivity is enhanced by:

- Molecular docking guided by homology models (e.g., MHCKA-based eEF-2K models) to exploit unique active-site features like Cys-146 .

- Introducing substituents (e.g., 4-methoxyphenyl) that sterically hinder binding to conserved kinase ATP pockets.

- Chemoproteomic profiling using activity-based probes to assess off-target engagement in cellular lysates .

Q. How can researchers address low aqueous solubility of this compound in in vitro assays?

- Employ co-solvent systems (e.g., DMSO/PEG-400) at ≤0.1% v/v to maintain compound stability.

- Synthesize prodrugs (e.g., phosphate esters) with improved solubility, which are enzymatically cleaved in biological systems.

- Use nanoparticle encapsulation (e.g., liposomes) to enhance bioavailability in cellular uptake studies .

Q. What experimental designs are recommended to validate covalent binding mechanisms?

- Pre-steady-state kinetics : Monitor progress curves for biphasic inhibition (fast initial binding followed by slow covalent modification) .

- LC-MS/MS analysis : Detect covalent adducts (e.g., thioimidate formation at Cys-146) after tryptic digestion of enzyme-inhibitor complexes .

- Competition assays : Test inhibition reversibility using excess nucleophilic agents (e.g., glutathione) .

Methodological Considerations

Q. How should researchers optimize synthetic yields for scale-up without compromising purity?

- Use flow chemistry to control exothermic reactions (e.g., sulfur incorporation steps) and improve reproducibility.

- Implement green chemistry principles : Recover catalysts like NH₂.MIL-101(Fe)/ED via magnetic separation for reuse (5 cycles with <5% yield loss) .

- Employ DoE (Design of Experiments) to identify critical parameters (e.g., solvent volume, stoichiometry) affecting yield .

Q. What are the limitations of current structure-activity relationship (SAR) studies for this compound class?

- Limited in vivo pharmacokinetic data (e.g., half-life, metabolic stability) hinders translational potential.

- Crystallographic data gaps : Few resolved structures of eEF-2K-inhibitor complexes limit precise SAR insights .

- Off-target profiling : Most studies focus on kinase panels, neglecting GPCRs or ion channels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.